1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Catalog No.
S861399
CAS No.
1170110-01-6
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

CAS Number

1170110-01-6

Product Name

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

IUPAC Name

1-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-10-7(12)9-6(11)8(10)4-2-3-5-8/h2-5H2,1H3,(H,9,11,12)

InChI Key

NWIWGGCNGWUUQU-UHFFFAOYSA-N

SMILES

CN1C(=O)NC(=O)C12CCCC2

Canonical SMILES

CN1C(=O)NC(=O)C12CCCC2

1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic building block featuring a spirocyclic hydantoin core. Spirohydantoins are recognized as privileged scaffolds in medicinal chemistry, valued for the rigid, three-dimensional conformation they impart to molecules, which can enhance target binding and improve metabolic stability compared to non-spirocyclic analogs [REFS-1, REFS-2]. The N-1 methyl group of this specific compound provides a key point of differentiation, influencing both its synthetic utility and potential biological activity.

Attempting to substitute this compound with its unsubstituted parent, 1,3-diazaspiro[4.4]nonane-2,4-dione, for subsequent N-1 methylation is synthetically challenging and economically impractical. The N-3 position of the hydantoin ring is more nucleophilic and sterically accessible, leading to preferential alkylation at the undesired position [1]. Achieving selective N-1 methylation would require a multi-step sequence of protection (at N-3), methylation (at N-1), and deprotection. Procuring the pre-methylated 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione eliminates these additional, yield-reducing steps, making it a superior precursor for streamlined synthesis.

Precursor Suitability: Bypasses Non-Selective N-Alkylation Pathways

The primary procurement driver for this compound is the circumvention of challenging synthetic steps. The hydantoin core exhibits differential reactivity at its two nitrogen atoms, with the N-3 position being more activated for alkylation due to the two adjacent carbonyl groups [1]. Consequently, direct methylation of the parent compound, 1,3-diazaspiro[4.4]nonane-2,4-dione, would lead primarily to the undesired N-3 methylated isomer. Using the pre-functionalized 1-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione provides regioisomeric purity from the start, preserving the reactive N-3 site for subsequent synthetic transformations.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect use as a regiochemically pure N-1 methylated building block.
Comparator Or Baseline1,3-diazaspiro[4.4]nonane-2,4-dione requires a multi-step protection/methylation/deprotection sequence to achieve N-1 methylation.
Quantified DifferenceEliminates at least two synthetic steps (protection and deprotection) and associated purification losses.
ConditionsStandard N-alkylation reaction conditions.

This saves significant time, resources, and cost in a multi-step synthesis by avoiding complex purification and yield losses associated with non-selective reactions.

Bioactivity Enhancement: N-Methyl Group as a Potency-Multiplying Feature in Enzyme Inhibitors

While data on this exact compound is limited, evidence from closely related spirocyclic systems demonstrates that N-methylation can be a critical determinant of biological potency. In the development of a spiropiperidine iminohydantoin BACE-1 inhibitor, the addition of a single methyl group to the hydantoin-like core improved the inhibitory potency (IC50) by approximately 200-fold compared to the unsubstituted (N-H) analog [1]. This 'magic methyl' effect was attributed to the methyl group filling a small hydrophobic pocket and stabilizing the bioactive conformation required for optimal receptor binding.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataN-Methylated analog: 55 nM
Comparator Or BaselineUnsubstituted (N-H) analog: 11,000 nM (11 µM)
Quantified Difference~200-fold increase in potency
ConditionsBeta-secretase (BACE-1) enzyme inhibition assay on a related spirocyclic scaffold.

For buyers in drug discovery, this provides a strong rationale for selecting the N-methylated version over the parent compound, as it may unlock significant potency gains crucial for advancing a lead candidate.

Efficient Precursor for Medicinal Chemistry Programs

This compound is the right choice for synthetic campaigns where the final target molecule requires an N-1 methylated spiro[4.4]hydantoin core. Its use as a starting material circumvents the synthetically inefficient and low-yielding process of selectively methylating the parent spirohydantoin, thereby accelerating discovery timelines and conserving resources [1].

Scaffold for Lead Optimization in Enzyme Inhibition and Receptor Antagonism

Based on evidence from analogous systems, this compound is a rational choice for screening libraries and lead optimization efforts targeting proteins with hydrophobic binding pockets near the hydantoin core. The N-methyl group has been shown to dramatically enhance binding affinity, making this a valuable building block for developing potent inhibitors or antagonists where an N-H equivalent may be orders of magnitude less active [2].

XLogP3

0.2

Dates

Last modified: 08-16-2023

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